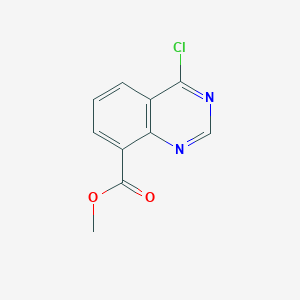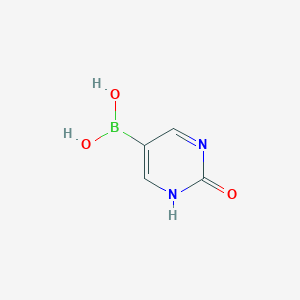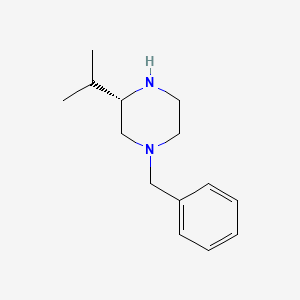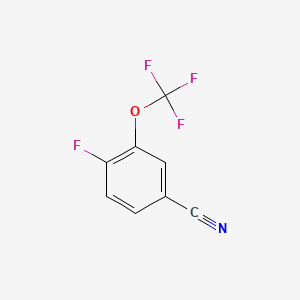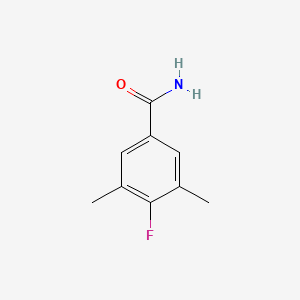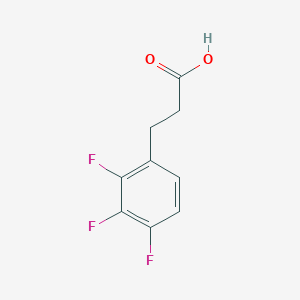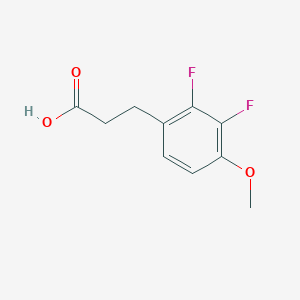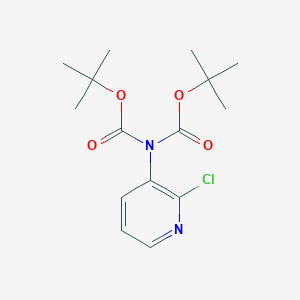
Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate is a chemical compound with the CAS Number: 749265-07-4. It has a molecular weight of 328.8 . The IUPAC name for this compound is di (tert-butyl) 2-chloro-3-pyridinylimidodicarbonate .
Molecular Structure Analysis
The InChI code for Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate is 1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-8-7-9-17-11(10)16/h7-9H,1-6H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate has a molecular formula of C15H21ClN2O4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
β-Aminoethylation of Organic Electrophiles : Di-tert-butyl ethynylimidodicarbonate is used as a synthetic equivalent for β-aminoethyl anion. This reagent enables the installation of ethyleneamine groups by reacting with common organic electrophiles. Its applications extend to the synthesis of heterocycles and alkaloids (Beveridge et al., 2020).
Coordination Chemistry in Zinc Complexes : The study of Schiff and Mannich bases, including those with tert-butyl groups, reveals insights into spin interaction in octahedral zinc complexes. These complexes exhibit unique magnetic and electrochemical properties (Orio et al., 2010).
Pyrrolidinoindoline Alkaloid Synthesis : The utility of tert-butyl substituted compounds in the synthesis of pyrrolidinoindoline alkaloids, highlighting their role in medicinal chemistry and organic synthesis (Ikuta et al., 1987).
Heterocycle Formation in Organic Synthesis : tert-Butyl substituted compounds find use in the formation of heterocycles, crucial in various synthetic pathways. These compounds exhibit interesting properties in different solvents, influencing their chemical reactivity and applications (Lomas, 2001).
Material Science and Photophysics
Asymmetric Synthesis and Material Applications : The synthesis of (+)-trachyspic acid using tert-butyl substituted compounds showcases their role in asymmetric synthesis, contributing to advances in material science (Morokuma et al., 2008).
Luminescent Materials : tert-Butyl substituted compounds are used to create luminescent materials with potential applications in sensing and electronic devices. Their optical properties are a subject of significant interest (Lee et al., 2005).
Photodeactivation Pathways in Pt Complexes : Studies on photodeactivation pathways of platinum complexes with tert-butyl units provide insights into the factors influencing radiative processes in these materials. Such research has implications for the development of novel photophysical materials (Luo et al., 2016).
PET Probes for Brain Imaging : Novel PET probes, incorporating tert-butyl groups, are developed for imaging mitochondrial complex I activity in the brain. This has significant implications for medical diagnostics and neuroscience research (Tsukada et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2-chloropyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-8-7-9-17-11(10)16/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIZYSQGQMHVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(N=CC=C1)Cl)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591417 |
Source


|
| Record name | Di-tert-butyl (2-chloropyridin-3-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate | |
CAS RN |
749265-07-4 |
Source


|
| Record name | Di-tert-butyl (2-chloropyridin-3-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

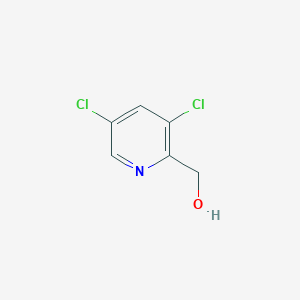
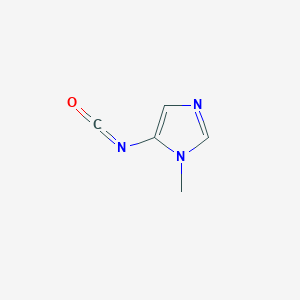
![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)
